molecular formula C19H18N2O2 B2418606 N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-00-0

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2418606
CAS No.: 852372-00-0
M. Wt: 306.365
InChI Key: IXBJRCBPZUURKT-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the development of novel therapeutic agents. With a molecular formula of C19H18N2O2 and a molecular weight of 306.36, this compound belongs to a class of substituted acetamides that have demonstrated promising biological activities in scientific studies. The core structure of this molecule incorporates a 2-methyl-1H-indol-3-yl moiety linked to a 3,5-dimethylphenyl group via an oxoacetamide bridge. This architecture is strategically valuable, as the indole nucleus is a recognized privileged structure in drug discovery, known for its diverse interactions with biological targets . Research on structurally related compounds reveals that this chemotype holds potential for multiple investigative pathways. Acetamide derivatives sharing the indole-oxoacetamide scaffold have been identified as potent and selective inhibitors of the enzyme butyrylcholinesterase (BChE) . BChE inhibition is an emerging and validated strategy for addressing neurotransmitter deficiency in late-stage Alzheimer's disease, making this compound a candidate for neuropharmacological research . Furthermore, closely related N-substituted 2-oxoacetamide derivatives have shown compelling anti-proliferative activity in vitro against a panel of human cancer cell lines, including hepatic (HepG2), breast (MCF7), and cervical (Hela) cancers . The mechanism of action for these analogs appears to involve the induction of apoptosis, specifically through caspase-8-dependent pathways, providing a potential tool for oncological studies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate the full potential of this compound within these established and emerging biological domains.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-11-8-12(2)10-14(9-11)21-19(23)18(22)17-13(3)20-16-7-5-4-6-15(16)17/h4-10,20H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBJRCBPZUURKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H18N2O
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 303769-64-4
  • Structure : The compound features an indole moiety, which is often associated with significant biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a related compound was evaluated for its inhibitory effects on various cancer cell lines, demonstrating significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with GI50 values of 3.18 µM and 8.12 µM, respectively .

The mechanisms through which these compounds exert their biological effects often involve:

  • Inhibition of Kinases : Compounds targeting NEK family kinases have shown promise in disrupting cancer cell proliferation .
  • Induction of Apoptosis : Indole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some indole derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .

Case Studies

  • In Vitro Studies :
    • A study focusing on the compound's derivatives reported significant inhibition of NO production and growth in human tumor cell lines . The results suggested that these compounds could serve as potential leads for developing new anticancer therapies.
  • Computational Studies :
    • In silico analyses using molecular docking revealed favorable interactions between the compound and key proteins involved in cancer progression such as TP53 and NF-kappa-B . This highlights the potential for rational drug design based on structural insights.

Data Table: Biological Activity Summary

Activity Cell Line GI50 (µM) Mechanism
AnticancerMCF-73.18Inhibition of NEK kinases
AnticancerHeLa8.12Induction of apoptosis
AntioxidantVariousN/AScavenging free radicals

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves acylation and condensation reactions. For example, similar indole-acetamide derivatives are synthesized by reacting substituted anilines (e.g., 3,5-dimethylaniline) with activated oxoacetate intermediates under controlled pH and temperature. Solvents like dichloromethane or dimethylformamide are commonly used, with reaction progress monitored via TLC or HPLC. Optimization parameters include stoichiometric ratios, catalyst selection (e.g., triethylamine for acylation), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, focusing on indole NH (~10-12 ppm) and carbonyl groups (~170 ppm). IR spectroscopy validates amide C=O stretches (~1650 cm1^{-1}).
  • Crystallography : For X-ray structure determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry. High-resolution data collection (e.g., synchrotron sources) improves accuracy for complex heterocycles .

Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, pKa)?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents, quantified via UV-Vis spectroscopy.
  • pKa : Use potentiometric titration or capillary electrophoresis. Computational tools (e.g., ACD/Labs) can predict ionization states based on structural analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Variability in bioassay results may stem from differences in cell lines, assay protocols, or compound purity. To reconcile discrepancies:

  • Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and strict QC for compound purity (>95% via HPLC).
  • Dose-Response Analysis : Perform IC50_{50} determinations in triplicate, comparing results across independent labs. Cross-validate findings with structural analogs (e.g., N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide) to identify SAR trends .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :

  • Core Modifications : Systematically alter substituents on the indole (e.g., 2-methyl vs. 7-ethyl) and phenyl rings (e.g., 3,5-dimethyl vs. 4-methoxy).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or GPCRs. Compare with analogs such as N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide to identify critical pharmacophores .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) using fluorogenic substrates.
  • Target Identification : Employ affinity chromatography or photoaffinity labeling with a biotinylated derivative. Cross-reference with databases (e.g., ChEMBL) for known targets of indole-acetamides .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Optimize crystallization via vapor diffusion using mixed solvents (e.g., DMSO/water). For twinned crystals, apply SHELXL’s TWIN/BASF commands. High-throughput screening (e.g., Crystal Gryphon) identifies optimal conditions. Validate with PXRD to ensure phase purity .

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